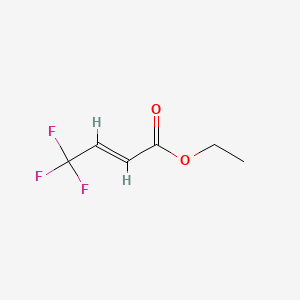

4,4,4-三氟丁酸乙酯

描述

科学研究应用

Ethyl 4,4,4-trifluorocrotonate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Material Science: It is used in the preparation of advanced materials with specific properties.

作用机制

Target of Action

Ethyl 4,4,4-trifluorocrotonate is a chemical compound that primarily targets the Michael reaction . This reaction is a nucleophilic addition of a carbanion or another nucleophile to an alpha, beta unsaturated carbonyl compound. It belongs to the larger class of conjugate additions. This is one of the most useful methods for the mild formation of C–C bonds .

Mode of Action

The compound interacts with its targets through a diastereoselective Michael addition reaction . In this reaction, Ethyl 4,4,4-trifluorocrotonate adds to ethyl crotonate . The Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni (II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone was studied .

Biochemical Pathways

The compound affects the Michael addition pathway . This pathway involves the addition of a nucleophile to a compound with a multiple bond, leading to the formation of a single bond. The downstream effects of this pathway include the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a boiling point of 114-115 °c and a density of 1125 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Ethyl 4,4,4-trifluorocrotonate’s action include the formation of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid . These compounds can be used in further reactions to synthesize various active molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4,4,4-trifluorocrotonate. For instance, the compound should be handled in a well-ventilated area to avoid respiratory irritation . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability .

生化分析

. . This article will delve into the biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, metabolic pathways, transport and distribution, and subcellular localization of Ethyl 4,4,4-trifluorocrotonate.

Biochemical Properties

Ethyl 4,4,4-trifluorocrotonate is known to undergo diastereoselective Michael addition reactions

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to undergo diastereoselective Michael addition reactions

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluorocrotonate can be synthesized through the Michael addition reaction. This involves the reaction between ethyl crotonate and a trifluoromethylating agent under specific conditions . The reaction typically requires a base catalyst and is carried out at room temperature to yield the desired product.

Industrial Production Methods: In industrial settings, the production of ethyl 4,4,4-trifluorocrotonate involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound .

化学反应分析

Types of Reactions: Ethyl 4,4,4-trifluorocrotonate undergoes various chemical reactions, including:

Michael Addition: This compound readily participates in Michael addition reactions with nucleophiles such as thiols and amines.

Substitution Reactions: It can undergo substitution reactions at the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Bases: Common bases used in reactions with ethyl 4,4,4-trifluorocrotonate include alkylamines and ammonia.

Catalysts: Catalysts such as nickel complexes are often employed to facilitate reactions.

Major Products:

Thiolation Products: Reaction with thiols yields 3-thiolation products.

Pyroglutamic Acids: Diastereoselective Michael addition reactions can produce various pyroglutamic acid derivatives.

相似化合物的比较

- Ethyl 4,4,4-trifluoroacetoacetate

- Ethyl 4,4,4-trifluorobutyrate

- Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness: Ethyl 4,4,4-trifluorocrotonate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

属性

CAS 编号 |

406-10-0 |

|---|---|

分子式 |

C6H7F3O2 |

分子量 |

168.11 g/mol |

IUPAC 名称 |

ethyl 4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3 |

InChI 键 |

ZKRJCMKLCDWROR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC(F)(F)F |

规范 SMILES |

CCOC(=O)C=CC(F)(F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 4,4,4-trifluorocrotonate in organic synthesis?

A1: Ethyl 4,4,4-trifluorocrotonate is a valuable reagent in organic synthesis, primarily serving as a dienophile in Diels-Alder reactions and as a Michael acceptor. [] Its structure allows for the introduction of a trifluoromethyl group into target molecules, a modification often sought after in medicinal chemistry and materials science due to the unique properties the trifluoromethyl group imparts.

Q2: What is known about the stereochemistry of reactions involving Ethyl 4,4,4-trifluorocrotonate?

A2: Studies have shown that Ethyl 4,4,4-trifluorocrotonate exhibits stereoselectivity in Diels-Alder reactions. For instance, its reaction with 1-methoxy- and 1-ethoxy-cyclohexa-1,3-dienes favors the formation of the (1RS,2RS,3SR,4RS) (exo-carboxylate) bicyclo[2.2.2]octene isomers. [, ] This stereochemical preference can be attributed to electronic and steric factors influencing the transition state of the cycloaddition.

Q3: Beyond its role as a reagent, has Ethyl 4,4,4-trifluorocrotonate been explored in other contexts?

A4: Interestingly, derivatives of Ethyl 4,4,4-trifluorocrotonate have been used to synthesize fluorinated dendrimers. [] Researchers synthesized water-soluble poly(amidoamine) (PAMAM) dendrimer derivatives by reacting PAMAM dendrimers with a mixture of Ethyl 4,4,4-trifluorocrotonate and methyl acrylate. These fluorinated dendrimers were then studied for their diffusion properties within bicontinuous cubic phases, offering insights into their potential for drug delivery applications.

Q4: What are the safety considerations when working with Ethyl 4,4,4-trifluorocrotonate?

A5: Ethyl 4,4,4-trifluorocrotonate should always be handled with caution in a well-ventilated area or under a fume hood. [] Direct contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn during handling. It is crucial to consult the safety data sheet before working with this compound.

Q5: What are some industrial applications of Ethyl 4,4,4-trifluorocrotonate?

A6: Ethyl 4,4,4-trifluorocrotonate serves as a crucial intermediate in the synthesis of certain insecticides. [] Its role highlights the practical implications of this compound beyond academic research, contributing to the development of products with agricultural applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)